PtdIns-(3)-P1 (1,2-dioctanoyl) (sal de sodio)

Descripción general

Descripción

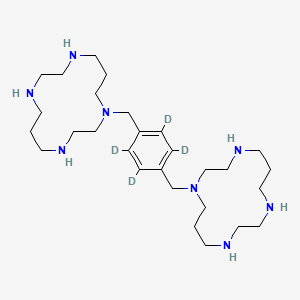

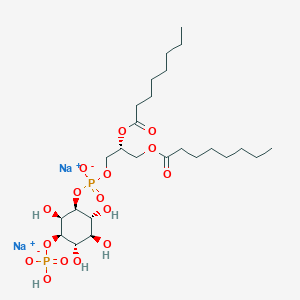

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) containing saturated C8:0 fatty acids at the sn-1 and sn-2 positions . It has the same inositol and diacyl glycerol (DAG) stereochemistry as the natural compound .

Synthesis Analysis

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) can be synthesized from natural PtdIns. The synthetic analog features C8:0 fatty acids at the sn-1 and sn-2 positions .Molecular Structure Analysis

The molecular formula of PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is C25H46O16P2 • 2Na, and its molecular weight is 710.6 . It has the same inositol and DAG stereochemistry as the natural compound .Chemical Reactions Analysis

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphatidyl inositol (PI)-specific kinases .Aplicaciones Científicas De Investigación

Investigación de la transducción de señales

PtdIns-(3)-P1 (1,2-dioctanoyl) (sal de sodio) es un fosfatidilinositol sintético que se utiliza en la investigación de la transducción de señales . Desempeña un papel fundamental en la generación y transmisión de señales celulares .

Investigación bioquímica

Este compuesto se utiliza en la investigación bioquímica, particularmente en el estudio de la bioquímica de los lípidos . Es parte de la categoría de los glicerofosfolípidos, que son componentes importantes de las membranas celulares .

Biología celular

En el campo de la biología celular, PtdIns-(3)-P1 (1,2-dioctanoyl) (sal de sodio) se utiliza para estudiar la función y el comportamiento de las células . Es particularmente útil para estudiar el papel de los lípidos en los procesos celulares .

Investigación de los fosfatos de inositol

Este compuesto se utiliza en la investigación de los fosfatos de inositol , que son un grupo de moléculas de señalización celular. Están implicados en diversas funciones celulares, incluido el crecimiento celular, la apoptosis, la migración celular, la endocitosis y la diferenciación celular .

Estándares lipídicos

PtdIns-(3)-P1 (1,2-dioctanoyl) (sal de sodio) se puede utilizar como un estándar lipídico en estudios de lipidómica . La lipidómica es una rama de la metabolómica en la que los lípidos se estudian a gran escala

Safety and Hazards

Mecanismo De Acción

Target of Action

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), also known as disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signaling pathways where it plays a critical role in the generation and transmission of cellular signals .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by getting phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) .

Biochemical Pathways

The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . This is achieved through the production of key second messengers in the signal transduction cascade, namely IP3 and DAG .

Análisis Bioquímico

Biochemical Properties

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in intricate biochemical signal transduction cascades . It is phosphorylated to mono-, di-, and triphosphates . The hydrolysis of this compound by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol, which are key second messengers .

Cellular Effects

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The phosphorylation of this compound initiates an intricate signaling cascade that is at the forefront of scientific research .

Molecular Mechanism

The molecular mechanism of action of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” and any effects on its activity or function are important . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYGAGOHASJWLC-ACHOKTOGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)